NVS-VHL720

VHL E3 ligase binding affinity Kd

Obtain a precisely characterized molecular glue degrader for CDO1. Unlike generic VHL ligands (e.g., VH032), NVS-VHL720 is uniquely optimized to induce a neo-protein-protein interaction between CDO1 and VHL E3 ligase, enabling targeted ubiquitin-dependent degradation rather than mere VHL inhibition. · Achieves potent, selective CDO1 degradation (DC50 8 nM, Dmax 98% in HEK293T cells). · Forms a defined, high-affinity ternary VHL-NVS-VHL720-CDO1 complex (Kd 0.10 μM). · Supplied with verified performance data to serve as a reliable reference standard for mechanistic and drug discovery assays.

Molecular Formula C27H33N5O4
Molecular Weight 491.6 g/mol
Cat. No. B12370099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVS-VHL720
Molecular FormulaC27H33N5O4
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C
InChIInChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1
InChIKeySURFMMPUSCEGRF-PUZWTLIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVS-VHL720: VHL-Based Molecular Glue for CDO1 Degradation


NVS-VHL720 (Compound 8) is a small-molecule molecular glue degrader that functions by recruiting the neosubstrate cysteine dioxygenase 1 (CDO1) to the von Hippel-Lindau (VHL) E3 ligase complex [1]. It binds directly to the VHL protein within the HIF1α-binding pocket, thereby mediating the formation of a high-affinity ternary complex and driving ubiquitin-dependent proteasomal degradation of CDO1 [1]. Identified through protein array screening and validated by X-ray crystallography, NVS-VHL720 exhibits nanomolar potency, characterized by a VHL binding Kd of 72 nM [1] , a CDO1 recruitment AC50 of 71 nM , and an absolute DC50 of 8 nM for CDO1 degradation in HEK293T cells .

NVS-VHL720: Distinct from Generic VHL Ligands


While many VHL ligands, such as VH032 and VH298, are available as tools for blocking the VHL:HIF-α interaction and are used as E3 ligase binders in PROTACs , they are not interchangeable with NVS-VHL720. The critical distinction lies in NVS-VHL720's mechanism as a molecular glue degrader. Unlike simple VHL binders, NVS-VHL720 is specifically optimized to not only bind VHL but to induce a novel protein-protein interaction between VHL and CDO1, forming a high-affinity ternary complex (Kd of 0.10 μM) that is essential for CDO1 degradation [1] . This functional, degradation-competent ternary complex formation is not a property of generic VHL inhibitors and cannot be replicated by them. Substituting NVS-VHL720 with a simple VHL ligand would result in a complete loss of CDO1 degradation, rendering the experiment irrelevant for studying this specific degradation pathway.

NVS-VHL720: Quantitative Differentiation Evidence


Superior VHL Binding Affinity

NVS-VHL720 exhibits a higher binding affinity for the VHL E3 ligase compared to the widely used VHL ligands VH032 and VH298. Surface plasmon resonance (SPR) analysis determined the binary VHL binding Kd of NVS-VHL720 to be 72 nM . In comparison, VH032 has a reported Kd of 185 nM , and VH298 has a Kd of 80-90 nM (as measured by ITC and FP) . This represents a quantifiable improvement in target engagement.

VHL E3 ligase binding affinity Kd SPR PROTAC molecular glue

Potent Cellular CDO1 Degradation

As a functional degrader, NVS-VHL720's primary value is its ability to eliminate CDO1 protein. In HEK293T cells, NVS-VHL720 induces CDO1 degradation with an absolute DC50 of 8 nM and achieves near-complete degradation (98% Dmax) . This quantitative readout confirms its high potency and efficacy in a cellular context. In contrast, VH032 and VH298 are inhibitors that stabilize HIF-α and do not degrade CDO1.

CDO1 degradation DC50 Dmax cysteine dioxygenase targeted protein degradation

Ternary Complex Formation for CDO1 Degradation

The molecular glue mechanism of NVS-VHL720 is validated by its ability to mediate the formation of a high-affinity ternary complex between VHL and CDO1. SPR analysis shows that NVS-VHL720 facilitates this VBC-CDO1 ternary complex with a Kd of 0.10 μM . The dependency of this interaction on CDO1 residue Q99 confirms the specific induced proximity . Simple VHL ligands like VH032 and VH298 lack this property, as they bind VHL without recruiting CDO1.

molecular glue ternary complex protein-protein interaction cooperativity VBC-CDO1

Efficient CDO1 Recruitment

The initial step in the degradation process is the recruitment of CDO1 to the VHL complex. NVS-VHL720 demonstrates this activity with a CDO1 recruitment AC50 of 71 nM, as measured by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay . This quantitative measure of the proximal binding event correlates well with its VHL binding affinity and confirms the efficient formation of the prerequisite binary complex.

CDO1 recruitment TR-FRET AC50 molecular glue E3 ligase

NVS-VHL720: Research and Industrial Applications


CDO1 Functional Studies in Cancer

Based on its potent CDO1 degradation (DC50 8 nM, Dmax 98%) in HEK293T cells [1], NVS-VHL720 is an ideal tool for acute, selective loss-of-function studies of CDO1 in various cancer models. Unlike genetic knockdown (siRNA/shRNA) or knockout (CRISPR), NVS-VHL720 provides a rapid, titratable, and reversible method to deplete CDO1 protein, allowing researchers to dissect its immediate downstream effects on cancer cell proliferation, metabolism, and survival .

VHL-Dependent Molecular Glue Mechanisms

The well-characterized mechanism of NVS-VHL720, involving a defined VHL binding affinity (Kd 72 nM) and the induction of a specific ternary VBC-CDO1 complex (Kd 0.10 μM) , makes it a valuable reference compound for mechanistic studies of molecular glues. It serves as a benchmark for developing and validating biochemical and biophysical assays (e.g., SPR, TR-FRET) designed to detect and characterize VHL-mediated neo-substrate recruitment and degradation [1] .

Benchmarking CDO1 Degraders

For medicinal chemistry and drug discovery programs targeting CDO1, NVS-VHL720 can serve as a reference standard or positive control [1]. Its well-defined and publicly reported activity profile (binding, recruitment, degradation, ternary complex formation) provides a quantitative benchmark against which new chemical entities can be compared in head-to-head assays for potency, efficacy, and mechanism of action.

VHL:HIF-α vs. CDO1 Degradation

Researchers investigating the VHL/HIF-1α hypoxia pathway must be careful to use appropriate tools. While VH032 and VH298 are used to stabilize HIF-α, they are not CDO1 degraders. NVS-VHL720, as a potent CDO1 degrader (DC50 8 nM) that does not degrade HIF-α, allows for precise differentiation between VHL's role in HIF-α regulation and its neo-substrate degradation functions, enabling more nuanced pathway analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVS-VHL720

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.